

KIN1148: A Novel Small-Molecule Adjuvant for Enhanced Influenza Vaccine Efficacy

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Compound of Interest

Compound Name: KIN1148

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Executive Summary

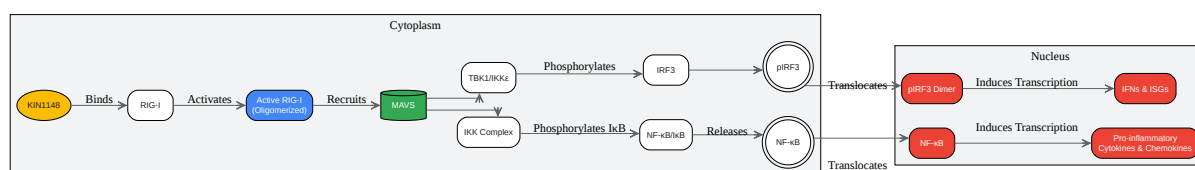
KIN1148 is a novel, synthetic small-molecule agonist of the innate immune receptor RIG-I (Retinoic acid-inducible gene I), demonstrating significant potential as an adjuvant for influenza vaccines.[1][2] By directly binding to and activating RIG-I, **KIN1148** triggers downstream signaling cascades that lead to the activation of key transcription factors, including IRF3 and NF- κ B.[1][3] This activation results in the production of a unique profile of cytokines and chemokines that promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and ultimately drives robust and broad-based humoral and cellular immune responses against influenza viruses.[1][3] Preclinical studies have shown that **KIN1148**, when co-administered with a suboptimal dose of a split influenza A virus (IAV) vaccine, significantly enhances protection against lethal challenges with both H1N1 and highly pathogenic H5N1 influenza strains in mice.[1][2] Furthermore, **KIN1148** has been shown to augment human CD8+ T cell activation, suggesting its potential for efficacy in humans.[1][2] This document provides a comprehensive overview of the core data and methodologies related to the evaluation of **KIN1148** as an influenza vaccine adjuvant.

Mechanism of Action: RIG-I Agonism and Downstream Signaling

KIN1148 functions as a direct agonist of RIG-I, a key pattern recognition receptor (PRR) involved in the detection of viral RNA.[1][4] Unlike natural RIG-I ligands, **KIN1148** activates RIG-I in an RNA- and ATP-independent manner, representing a novel mode of activation.[1]

Upon binding, **KIN1148** induces a conformational change in RIG-I, promoting its self-oligomerization.[1] This leads to the recruitment of the downstream adaptor protein MAVS (Mitochondrial Antiviral Signaling protein). The formation of the RIG-I/MAVS signaling complex initiates two key downstream pathways:

- **IRF3 Activation:** The MAVS signalosome recruits and activates TBK1 and IKK ϵ , which in turn phosphorylate the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of Type I interferons (IFNs) and other interferon-stimulated genes (ISGs).[5][6]
- **NF- κ B Activation:** The signaling cascade also leads to the activation of the IKK complex, which phosphorylates I κ B α , leading to its degradation and the release of the NF- κ B transcription factor. NF- κ B then translocates to the nucleus to induce the expression of pro-inflammatory cytokines and chemokines.[1]



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Caption: KIN1148-induced RIG-I signaling pathway.

Quantitative In Vivo Efficacy in Murine Influenza Challenge Models

KIN1148 has been evaluated as an adjuvant for a split H1N1 A/California/07/2009 influenza vaccine in a prime-boost mouse model.^{[6][7]} The studies demonstrated a significant enhancement in protection against a lethal challenge with a mouse-adapted H1N1 A/California/04/2009 virus.^[6]

Table 1: Survival and Weight Loss in H1N1 Challenged Mice

Treatment Group	Vaccine Dose (HA)	KIN1148 Dose	Survival Rate (%)	Mean Weight Loss (%) (Day 7 post-challenge)
Vaccine + KIN1148	0.6 µg	50 µg	100	< 5
Vaccine + Vehicle	0.6 µg	-	20	> 20
PBS	-	-	0	> 25

Data synthesized from Probst P, et al. Vaccine. 2017.^[6]

Similar protective efficacy was observed in a lethal H5N1 challenge model, where **KIN1148** adjuvanted a suboptimal dose of a split H5N1 vaccine.^[1]

Enhancement of Humoral and Cellular Immunity

The adjuvant activity of **KIN1148** leads to a significant enhancement of both humoral and cellular immune responses.

Humoral Immune Response

A prime-boost immunization with the **KIN1148**-adjuvanted vaccine induced significantly higher titers of influenza-specific IgG antibodies compared to the vaccine with a vehicle control.^[7]

Importantly, only the prime-boost regimen with **KIN1148** resulted in the production of functional antibodies capable of inhibiting influenza virus hemagglutinin and neutralizing viral infectivity.[6]

Table 2: Influenza-Specific Antibody Responses

Treatment Group	Total IgG Titer (Post-boost)	Hemagglutination Inhibition (HAI) Titer (Post-boost)	Neutralizing Antibody Titer (Post-boost)
Vaccine + KIN1148	Significantly increased vs. Vehicle	> 1:40	Significantly increased vs. Vehicle
Vaccine + Vehicle	Baseline	< 1:10	Baseline

Data synthesized from Probst P, et al. Vaccine. 2017.[6]

Cellular Immune Response

KIN1148 promotes a robust T-cell response, characterized by an increase in influenza virus-specific Th2 and IL-10 producing T-cells in the lungs and lung-draining lymph nodes following viral challenge.[6] This suggests that **KIN1148** may help to mitigate the immunopathology often associated with severe influenza infections.[6] Furthermore, ex vivo studies have demonstrated that **KIN1148** promotes the maturation of human monocyte-derived dendritic cells (moDCs) and enhances antigen-dependent activation of human CD8+ T cells.[1]

Table 3: Human Dendritic Cell Maturation Markers

Treatment	CD83 Expression (MFI)	CD86 Expression (MFI)
KIN1148	Increased vs. DMSO	Increased vs. DMSO
LPS (Positive Control)	Increased vs. DMSO	Increased vs. DMSO
DMSO (Vehicle)	Baseline	Baseline

MFI: Mean Fluorescence Intensity. Data synthesized from Hemann EA, et al. J Immunol. 2023. [1]

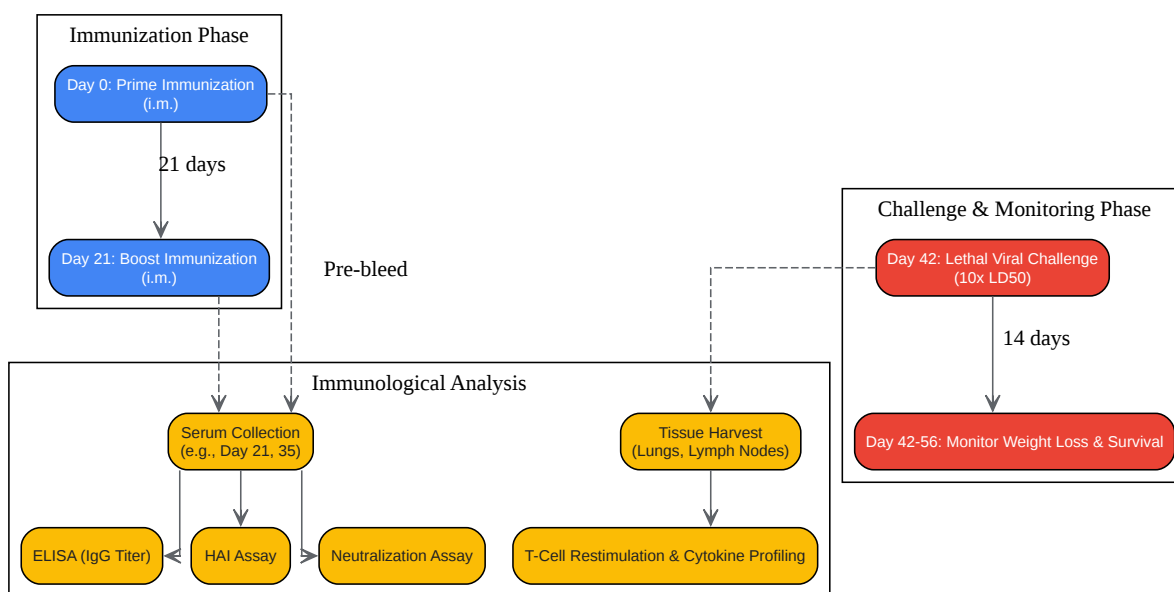
Experimental Protocols

KIN1148 Formulation

For in vivo studies, **KIN1148** is formulated in liposomes to improve its solubility and pharmacokinetic properties.[\[1\]](#)[\[7\]](#)

- Composition: Phosphatidylcholine, pegylated phosphatidylethanol, and cholesterol in phosphate-buffered saline (PBS).[\[7\]](#)
- Preparation: The components are mixed and subjected to 6 hours of ultrasonication to form liposomes.[\[7\]](#)
- Final Concentration: **KIN1148** at 5 mg/mL and phospholipids at 40 mg/mL.[\[7\]](#)
- Storage: Stable for at least 4 months at 4°C.[\[7\]](#)[\[8\]](#)

In Vivo Mouse Immunization and Challenge



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Caption: Murine immunization and challenge workflow.

- Animals: C57BL/6J mice.[1]
- Immunization: Mice are immunized intramuscularly (i.m.) on day 0 (prime) and day 21 (boost).[7]
- Vaccine and Adjuvant: A suboptimal dose of split influenza vaccine (e.g., 0.6 µg HA) is mixed with **KIN1148** liposomes (50 µg **KIN1148**) or blank liposomes (vehicle control) prior to injection.[7][8]
- Challenge: On day 42 (21 days post-boost), mice are challenged intranasally with a lethal dose (10x LD50) of mouse-adapted influenza virus.[7]

- Monitoring: Mice are monitored daily for weight loss and signs of disease for 14 days post-challenge.[\[7\]](#)

Cellular Assays

- IRF3 Translocation Assay:
 - Cell Line: PH5CH8 cells.[\[7\]](#)
 - Treatment: Cells are treated with varying concentrations of **KIN1148** or DMSO (vehicle control).[\[1\]](#)
 - Analysis: Nuclear translocation of IRF3 is assessed by immunofluorescence microscopy or Western blot of nuclear and cytoplasmic fractions.[\[6\]](#)[\[7\]](#)
- Gene Expression Analysis (qRT-PCR):
 - Cell Lines: HEK293 cells, THP-1 cells.[\[1\]](#)
 - Treatment: Cells are treated with **KIN1148**, vehicle, or a positive control (e.g., Sendai virus infection).[\[1\]](#)
 - RNA Extraction and cDNA Synthesis: RNA is extracted and reverse transcribed into cDNA.[\[1\]](#)
 - qRT-PCR: Relative quantification of target genes (e.g., IFIT1, IL6) is performed using SYBR Green, normalizing to a housekeeping gene (e.g., GAPDH).[\[1\]](#)
- Human Dendritic Cell Maturation Assay:
 - Cell Preparation: Human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into moDCs.
 - Treatment: moDCs are treated with **KIN1148**, LPS (positive control), or DMSO for 18 hours.[\[1\]](#)
 - Analysis: Expression of cell surface maturation markers (e.g., CD83, CD86) is quantified by flow cytometry.[\[1\]](#)

Conclusion and Future Directions

KIN1148 represents a promising new class of vaccine adjuvants that leverages the RIG-I signaling pathway to elicit a potent and multifaceted immune response to influenza vaccination. Its ability to enhance both humoral and cellular immunity, coupled with its dose-sparing effect, makes it a valuable candidate for improving the efficacy of existing and future influenza vaccines.[1] Future studies will likely focus on further elucidating the breadth of protection against heterosubtypic influenza strains, evaluating its efficacy in other preclinical models (including aged models), and ultimately, advancing **KIN1148** into clinical development.[1] The unique Th2 and immunoregulatory cytokine profile induced by **KIN1148**-adjuvanted vaccines also warrants further investigation for its potential to mitigate vaccine-associated immunopathology.[6][7]

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